molecular formula C23H28O8 B1181183 De-4'-O-methylyangambin CAS No. 149250-48-6

De-4'-O-methylyangambin

Cat. No.: B1181183
CAS No.: 149250-48-6
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Mechanism of Action

Target of Action

De-4’-O-methylyangambin is a lignan, a class of compounds known for their diverse range of biological activities

Mode of Action

It is reported to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response

Biochemical Pathways

Given its reported anti-inflammatory activity , it may be inferred that it affects pathways related to inflammation.

Result of Action

De-4’-O-methylyangambin is reported to have anti-inflammatory activity . This suggests that it may modulate the cellular and molecular processes involved in inflammation, potentially leading to a reduction in inflammatory responses. Additionally, it exhibits antibacterial effects , indicating a potential role in combating bacterial infections.

Biochemical Analysis

Biochemical Properties

De-4’-O-methylyangambin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antibacterial effects by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting their function . Additionally, De-4’-O-methylyangambin has been shown to interact with pain receptors, contributing to its analgesic properties . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

De-4’-O-methylyangambin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, De-4’-O-methylyangambin affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These effects underscore the compound’s potential in managing inflammatory conditions and metabolic disorders.

Molecular Mechanism

The molecular mechanism of De-4’-O-methylyangambin involves its binding interactions with specific biomolecules. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing bacterial growth . Additionally, De-4’-O-methylyangambin interacts with pain receptors, blocking pain signals and providing analgesic effects . These binding interactions are crucial for the compound’s antibacterial and analgesic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of De-4’-O-methylyangambin have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods . Degradation may occur under certain conditions, leading to a reduction in its effectiveness . Long-term studies have shown that De-4’-O-methylyangambin can have sustained effects on cellular function, particularly in reducing inflammation and pain .

Dosage Effects in Animal Models

The effects of De-4’-O-methylyangambin vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications of De-4’-O-methylyangambin.

Metabolic Pathways

De-4’-O-methylyangambin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites . These metabolites contribute to the compound’s biological activity and are eventually excreted through the kidneys . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of De-4’-O-methylyangambin.

Transport and Distribution

Within cells and tissues, De-4’-O-methylyangambin is transported and distributed through specific transporters and binding proteins. It is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, De-4’-O-methylyangambin binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are essential for the compound’s biological activity.

Subcellular Localization

De-4’-O-methylyangambin exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, De-4’-O-methylyangambin can be found in the nucleus, where it may modulate gene expression . This subcellular localization is critical for understanding the compound’s mechanism of action and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

De-4’-O-methylyangambin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

De-4’-O-methylyangambin is unique due to its specific chemical structure and the plant source from which it is derived. Its distinct molecular configuration contributes to its unique biological activities, setting it apart from other lignans .

Properties

IUPAC Name

4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-25-16-6-12(7-17(26-2)20(16)24)21-14-10-31-22(15(14)11-30-21)13-8-18(27-3)23(29-5)19(9-13)28-4/h6-9,14-15,21-22,24H,10-11H2,1-5H3/t14-,15-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQKDTUOKAQNT-ZYNNUQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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